4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
Overview
Description
“4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride” is a chemical compound with the molecular formula C6H9ClN2S . Its molecular weight is 176.67 g/mol . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring with two methyl groups attached at the 4 and 6 positions, a thione group at the 2 position, and a hydrochloride group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 176.67 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor .
Scientific Research Applications
Synthesis and Biological Evaluation
4,6-Dimethyl-1H-pyrimidine-2-thione has been utilized in the synthesis of various pyrimidine derivatives, showcasing its versatility in chemical transformations. For instance, Sayed et al. (2006) demonstrated its use in preparing pyrimidine derivatives with promising antimicrobial activity, highlighting its potential in developing new antimicrobial agents (H. Sayed, A. H. Shamroukh, & A. E. Rashad, 2006).
Structural and Spectroscopic Studies
The compound also plays a crucial role in structural chemistry, as seen in the study by Battistuzzi et al. (2001), where it was part of a rhenium(V) complex, allowing for detailed spectroscopic and structural analysis. This research contributes to our understanding of metal-ligand interactions and coordination chemistry (G. Battistuzzi, M. Cannio, M. Saladini, & R. Battistuzzi, 2001).
Theoretical Computational Analysis
In theoretical and computational chemistry, the tautomeric forms of 4,6-dimethyl-2-mercaptopyrimidine, a related compound, were examined using density functional theory (DFT) by Martos-Calvente et al. (2003). This study provided insight into the molecular structures and spectral characteristics of the compound, demonstrating the compound's relevance in theoretical studies (R. Martos-Calvente, V. A. L. P. O’Shea, J. Campos-Martín, & J. Fierro, 2003).
Anticancer Properties
The anticancer properties of complexes containing 4,6-Dimethyl-1H-pyrimidine-2-thione have also been explored. Babgi et al. (2021) synthesized and studied the anticancer properties of a copper(I)-phosphine complex, revealing its potential as a therapeutic agent against certain cancer cell lines (Bandar A. Babgi, Jalal Alsayari, B. Davaasuren, A. Emwas, Mariusz Jaremko, M. Abdellattif, & M. Hussien, 2021).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially inhibiting their activity through the formation of disulfide bonds. This interaction can affect the enzyme’s catalytic activity, leading to changes in metabolic pathways . Additionally, this compound may interact with nucleic acids, influencing processes such as DNA replication and transcription.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or forming covalent bonds with essential amino acid residues . This inhibition can lead to a decrease in the enzyme’s catalytic efficiency, affecting the overall metabolic pathway. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound may inhibit key enzymes in the glycolytic pathway, leading to a decrease in ATP production and overall energy metabolism . Additionally, this compound can affect the levels of specific metabolites, influencing the metabolic flux within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its overall effects. The compound may be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and cellular metabolism.
Properties
IUPAC Name |
4,6-dimethyl-1H-pyrimidine-2-thione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHPDWLNROMIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182455 | |
Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62501-45-5, 28176-16-1 | |
Record name | 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62501-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28176-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028176161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062501455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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